REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=O)=[CH:4][CH:3]=1.C(Cl)Cl.[C:15](Cl)(=O)[C:16](Cl)=O>CN(C)C=O>[Br:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][CH:7]=1)[CH2:8][C:9](=[O:11])[CH2:16][CH2:15]2
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Name
|
|
Quantity
|
250 g
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Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)CC(=O)O
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Name
|
|
Quantity
|
1.5 L
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Type
|
reactant
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
0.5 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
156 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
stirred 16 hrs
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
to reach room temperature
|
Type
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CONCENTRATION
|
Details
|
The reaction was concentrated on a rotary evaporator to approximately 1 L of volume
|
Type
|
DRY_WITH_MATERIAL
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Details
|
A separate dry 5 liter 3 neck round bottom flask under Ar
|
Type
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CUSTOM
|
Details
|
fitted with gas inlet tube, overhead stirrer
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Type
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ADDITION
|
Details
|
digital thermometer was charged with methylene chloride (1.5 L) and AlCl3 (312.0 g, 2.34 m)
|
Type
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TEMPERATURE
|
Details
|
This suspension was cooled to 0° C.
|
Type
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STIRRING
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Details
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stirred while the above solution of acid chloride
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Type
|
ADDITION
|
Details
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was added to it slowly via cannula
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
ADDITION
|
Details
|
ethylene gas was introduced for 1-2 hrs to the vigorously stirred suspension
|
Duration
|
1.5 (± 0.5) h
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the internal temperature at 15° C
|
Type
|
TEMPERATURE
|
Details
|
Upon completion by HPLC, the reaction was warmed to room temperature
|
Type
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STIRRING
|
Details
|
stirred for 0.5 hrs
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
was recooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
cautiously quenched slowly with water (1.5L)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the aqueous one washed with 500 mL of methylene chloride
|
Type
|
WASH
|
Details
|
The organic portion was washed with 2N aqueous HCl (2×800 mL), brine (400 mL), and saturated aqueous NaHCO3 (2×800 mL)
|
Type
|
EXTRACTION
|
Details
|
Each aqueous extract
|
Type
|
WASH
|
Details
|
was washed with the same 500 mL methylene chloride
|
Type
|
EXTRACTION
|
Details
|
extract from above
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to approximately 500 mL of volume
|
Type
|
ADDITION
|
Details
|
This was then added to 5.0L of hexane
|
Type
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TEMPERATURE
|
Details
|
warmed to 50° C
|
Type
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DISTILLATION
|
Details
|
The methylene chloride was distilled off
|
Type
|
CUSTOM
|
Details
|
the hot solution decanted from an insoluble brown tar
|
Type
|
TEMPERATURE
|
Details
|
to cool to 25° C.
|
Type
|
CUSTOM
|
Details
|
placed in the freezer overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The precipitate was collected
|
Type
|
WASH
|
Details
|
washed with hexane (200 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2CCC(CC2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 229 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |